molecular formula C10H14FNO2S B504940 4-fluoro-N-(2-methylpropyl)benzenesulfonamide CAS No. 330467-35-1

4-fluoro-N-(2-methylpropyl)benzenesulfonamide

Cat. No. B504940
CAS RN: 330467-35-1
M. Wt: 231.29g/mol
InChI Key: XVXBTVORNAFQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-methylpropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C10H14FNO2S and its molecular weight is 231.29g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-methylpropyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-methylpropyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

330467-35-1

Product Name

4-fluoro-N-(2-methylpropyl)benzenesulfonamide

Molecular Formula

C10H14FNO2S

Molecular Weight

231.29g/mol

IUPAC Name

4-fluoro-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C10H14FNO2S/c1-8(2)7-12-15(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3

InChI Key

XVXBTVORNAFQBR-UHFFFAOYSA-N

SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)F

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of isobutylamine (6.64 mL, 66.8 mmol) and pyridine (6.24 mL, 77.1 mmol) in DCM (100 mL) was treated with 4-fluorobenzene sulfonyl chloride (10.0 g, 51.4 mmol) and stirred at room temperature for 18 hours. The mixture was diluted with DCM, washed with 1 N aqueous HCl, saturated aqueous NaHCO3, water and brine, dried over Na2SO4 and concentrated under vacuum. Trituration with pentane gave 4-fluoro-N-isobutyl-benzenesulfonamide (10.48 g, 88%) as a pale yellow solid. 1H NMR (400 MHz, DMSO) δ 7.88-7.81 (m, 2H), 7.63 (t, J=6.1 Hz, 1H), 7.47-7.39 (m, 2H), 2.54 (t, J=6.5 Hz, 2H), 1.67-1.55 (m, 1H), 0.80 (d, J=6.7 Hz, 6H). LCMS (m/z, Method B) ES+ 232.0 [M+1]+.
Quantity
6.64 mL
Type
reactant
Reaction Step One
Quantity
6.24 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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